Diazenecarboxylic acid, hydrazide
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Overview
Description
Diazenecarboxylic acid, hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a diazene group (N=N) and a carboxylic acid hydrazide group (NH-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
Diazenecarboxylic acid, hydrazide can be synthesized through several methods. One common approach involves the reaction of diazenecarboxylic acid with hydrazine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
Diazenecarboxylic acid+Hydrazine→Diazenecarboxylic acid, hydrazide
Another method involves the use of acyl hydrazides, which can be prepared from aldehydes and azodicarboxylates. This method allows for the formation of various hydrazide derivatives, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Diazenecarboxylic acid, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazoles.
Reduction: Reduction reactions can lead to the formation of hydrazones.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include oxadiazoles, hydrazones, and various substituted hydrazides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of diazenecarboxylic acid, hydrazide involves its interaction with various molecular targets. In biological systems, it can act as a prodrug, being activated by enzymatic reactions to form reactive intermediates. These intermediates can interact with cellular components, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Diazenecarboxylic acid, hydrazide can be compared with other hydrazide derivatives, such as isonicotinic acid hydrazide (isoniazid) and nicotinic acid hydrazide.
Similar Compounds
Isonicotinic acid hydrazide (isoniazid): Used primarily as an antitubercular agent.
Nicotinic acid hydrazide: Studied for its antimicrobial properties.
Quinoline carboxylic acid hydrazide: Known for its antibacterial activity.
Properties
CAS No. |
33222-51-4 |
---|---|
Molecular Formula |
CH4N4O |
Molecular Weight |
88.07 g/mol |
IUPAC Name |
1-amino-3-iminourea |
InChI |
InChI=1S/CH4N4O/c2-4-1(6)5-3/h2H,3H2,(H,5,6) |
InChI Key |
WFJFGMLKAISFOZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(NN)N=N |
Origin of Product |
United States |
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